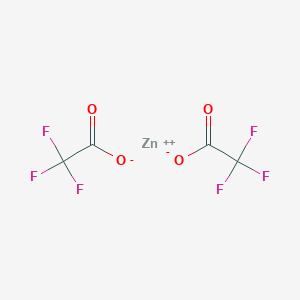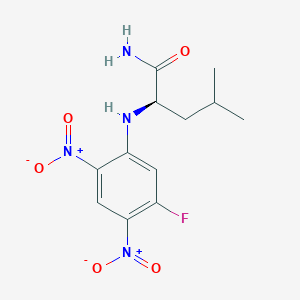
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide
Übersicht
Beschreibung
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide, also known as NFDL, is a synthetic amino acid derivative that has been used in scientific research for a variety of purposes. NFDL has been used as a tool to study protein structure, protein-protein interactions, and enzyme-substrate interactions. Additionally, NFDL has been used to study the regulation of gene expression and the biochemical and physiological effects of drugs and hormones.
Wissenschaftliche Forschungsanwendungen
HPLC Labeling Reagent for e.e. Determination
Specific Scientific Field
This application falls under the field of analytical chemistry, specifically high-performance liquid chromatography (HPLC).
Summary of the Application
“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” is used as a labeling reagent in HPLC for the determination of enantiomeric excess . Enantiomeric excess is a measure of the purity of a specific enantiomer in a mixture of two enantiomers, and it’s crucial in fields like pharmaceuticals where the biological activity of a compound can depend on its chirality.
Methods of Application or Experimental Procedures
The compound is used to label the enantiomers in a sample. The labeled enantiomers are then separated using HPLC, and the amount of each enantiomer is determined based on the areas under their respective peaks in the HPLC chromatogram .
Results or Outcomes
The results of this application would be the determination of the enantiomeric excess of a sample. This information is crucial in many fields, including pharmaceuticals, where the biological activity of a compound can depend on its chirality .
Protease Inhibitor
Specific Scientific Field
This application falls under the field of biochemistry, specifically in the study of proteases.
Summary of the Application
“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” is a fatty acid that inhibits the activity of proteases . Proteases are enzymes that break down proteins and peptides, and inhibitors can be used to control these reactions.
Methods of Application or Experimental Procedures
The compound is introduced to a solution containing the protease, where it binds to the enzyme and prevents it from breaking down proteins .
Results or Outcomes
The results of this application would be the inhibition of protease activity, which could have implications in various biological processes, including disease progression .
Enantioselective Properties
Specific Scientific Field
This application falls under the field of analytical chemistry.
Summary of the Application
“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” has enantioselective properties and can be used as an analytical method for determining whether a sample contains only one or both enantiomers of a molecule .
Methods of Application or Experimental Procedures
The compound is used to label the enantiomers in a sample. The labeled enantiomers are then separated using techniques such as HPLC, and the amount of each enantiomer is determined based on their respective signals .
Results or Outcomes
The results of this application would be the determination of the enantiomeric composition of a sample. This information is crucial in many fields, including pharmaceuticals, where the biological activity of a compound can depend on its chirality .
Protease Inhibitor in Cancer Research
Specific Scientific Field
This application falls under the field of cancer research and biochemistry.
Summary of the Application
“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” has been shown to possess potent inhibitory activity against certain functions in the brain and cancer . It acts as a protease inhibitor, which can be crucial in controlling the progression of certain diseases, including cancer .
Methods of Application or Experimental Procedures
The compound is introduced into a biological system where it inhibits the activity of proteases, enzymes that break down proteins. This can affect various biological processes, including those involved in disease progression .
Results or Outcomes
The results of this application would be the inhibition of certain functions in the brain and cancer, potentially slowing disease progression .
Increased Affinity for Protease with Lucentamycin
Specific Scientific Field
This application falls under the field of biochemistry and pharmaceutical research.
Summary of the Application
The affinity of “Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide” for the protease can be increased by adding lucentamycin . This can enhance its effectiveness as a protease inhibitor .
Methods of Application or Experimental Procedures
The compound and lucentamycin are introduced into a solution containing the protease. The increased affinity of the compound for the protease enhances its inhibitory effect .
Results or Outcomes
The results of this application would be an enhanced inhibitory effect on protease activity, which could have implications in various biological processes, including disease progression .
Eigenschaften
IUPAC Name |
(2R)-2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOZOJGXDVGGIK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578553 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide | |
CAS RN |
178065-30-0, 178065-29-7 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide [HPLC Labeling Reagent for e.e. Determination] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide [HPLC Labeling Reagent for e.e. Determination] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




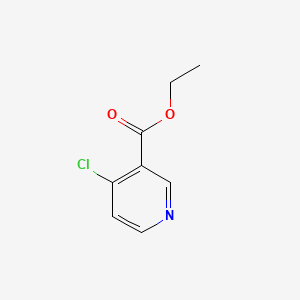
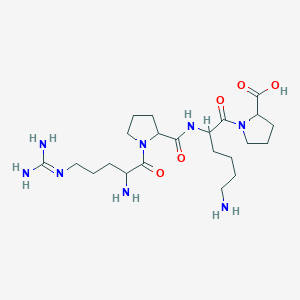




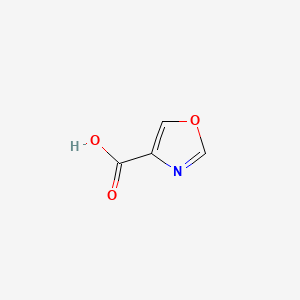

![2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)
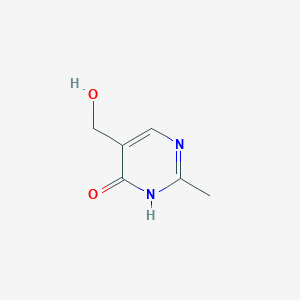

![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)
